molecular formula C11H9ClN2O2 B14419007 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one CAS No. 80930-53-6

1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Cat. No.: B14419007
CAS No.: 80930-53-6
M. Wt: 236.65 g/mol
InChI Key: PSOMARMCJMDISA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one is an organic compound that features a chloro-substituted phenol and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a phenolic hydroxyl group and an imidazole ring suggests that it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one can be achieved through a multi-step process:

    Starting Materials: The synthesis typically begins with 4-chloro-2-hydroxybenzaldehyde and 1H-imidazole.

    Step 1: The 4-chloro-2-hydroxybenzaldehyde undergoes a condensation reaction with 1H-imidazole in the presence of a suitable base, such as potassium carbonate, to form the intermediate 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanol.

    Step 2: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or PCC can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols or imidazoles.

Scientific Research Applications

1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with phenolic or imidazole moieties.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, particularly those that interact with phenolic or imidazole groups.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanol: The reduced form of the compound.

    4-Chloro-2-hydroxybenzaldehyde: The starting material for the synthesis.

    1H-Imidazole: The imidazole ring component.

Uniqueness

1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one is unique due to the combination of a chloro-substituted phenol and an imidazole ring within the same molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

80930-53-6

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C11H9ClN2O2/c12-8-1-2-9(10(15)5-8)11(16)6-14-4-3-13-7-14/h1-5,7,15H,6H2

InChI Key

PSOMARMCJMDISA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)CN2C=CN=C2

Origin of Product

United States

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